



# Application Notes and Protocols: N,N-Dicyclobutylbenzylamine in Asymmetric Synthesis

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Compound of Interest		
Compound Name:	N,N-Dicyclobutylbenzylamine	
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#### Introduction

While direct literature on the application of **N,N-Dicyclobutylbenzylamine** in asymmetric synthesis is not readily available, its structural features—a bulky, chiral secondary amine—suggest potential utility in methodologies where analogous reagents have proven effective. This document provides an overview of two prominent applications of structurally related chiral amines: asymmetric alkylation using pseudoephedrine as a chiral auxiliary (Myers asymmetric alkylation) and asymmetric conjugate addition employing chiral lithium amides derived from N-benzyl-N-( $\alpha$ -methylbenzyl)amine (Davies' protocol). These examples serve as a valuable guide for researchers exploring the potential of **N,N-Dicyclobutylbenzylamine** and other bulky chiral amines in stereoselective transformations.

# Part 1: Asymmetric Alkylation via Chiral Pseudoephedrine Amides (Myers Protocol Analogue)

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, allows for the highly diastereoselective alkylation of amide enolates. The bulky nature of the dicyclobutyl groups in **N,N-Dicyclobutylbenzylamine** could similarly influence the stereochemical outcome of such reactions.



### **Conceptual Workflow**

The general strategy involves the formation of an amide between the chiral amine auxiliary and a carboxylic acid, followed by deprotonation to form a chiral enolate, subsequent alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

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